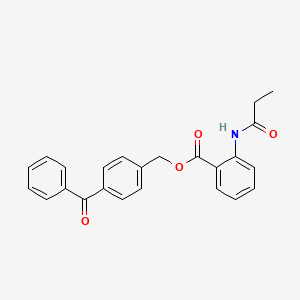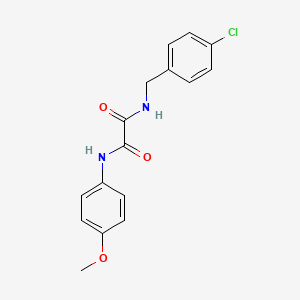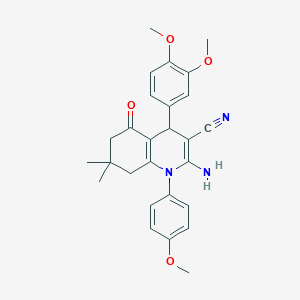
4-benzoylbenzyl 2-(propionylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzoylbenzyl 2-(propionylamino)benzoate, commonly known as BPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. BPB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 417.45 g/mol.
Aplicaciones Científicas De Investigación
BPB has shown promising results in various scientific research applications. It has been used as a starting material for the synthesis of other compounds with potential biological activities. BPB derivatives have been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. BPB has also been used as a building block in the synthesis of liquid crystals, which have potential applications in display technology.
Mecanismo De Acción
The mechanism of action of BPB is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. BPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. BPB has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BPB has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. BPB has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. BPB has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPB has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. BPB has a high purity and stability, making it suitable for use in various biological assays. However, BPB has some limitations for lab experiments. It is insoluble in water, which may limit its use in some biological assays. BPB also has a relatively low potency, which may require the use of high concentrations in some experiments.
Direcciones Futuras
BPB has several potential future directions for research. One area of interest is the development of BPB derivatives with improved biological activities. BPB derivatives with enhanced anti-inflammatory, anti-tumor, and anti-bacterial activities could have significant therapeutic potential. Another area of interest is the development of BPB-based materials with unique properties. BPB-based materials could have potential applications in areas such as drug delivery, sensing, and catalysis. Finally, further research is needed to fully understand the mechanism of action of BPB and its potential role in various biological processes.
In conclusion, BPB is a versatile chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of BPB in various applications.
Métodos De Síntesis
BPB can be synthesized using a multi-step process involving the reaction of 4-benzoylbenzyl chloride with propionic anhydride in the presence of a base to form 4-benzoylbenzyl 2-propionylbenzoate. This intermediate is then reacted with ammonium acetate to form BPB. The purity of the final product can be improved by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
(4-benzoylphenyl)methyl 2-(propanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-2-22(26)25-21-11-7-6-10-20(21)24(28)29-16-17-12-14-19(15-13-17)23(27)18-8-4-3-5-9-18/h3-15H,2,16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJZMJYHLOUXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-3-phenyl-1-propanamine](/img/structure/B5128974.png)
![5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5128982.png)
![4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5128987.png)
![1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone](/img/structure/B5128989.png)


![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5129015.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,5-dimethoxyphenyl)thiourea](/img/structure/B5129025.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5129033.png)

![2-(2-{3-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-4-yl}-2-oxoethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5129049.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-propyl-2-pyridinamine](/img/structure/B5129052.png)
